Cyclo(-Ala-Ala)

Description

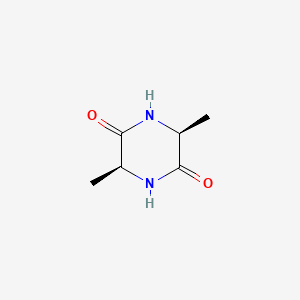

Structure

3D Structure

Properties

IUPAC Name |

(3S,6S)-3,6-dimethylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-3-5(9)8-4(2)6(10)7-3/h3-4H,1-2H3,(H,7,10)(H,8,9)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWISPHBAYBECQZ-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10207149 | |

| Record name | Cyclo(alanylalanyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5845-61-4, 72904-45-1 | |

| Record name | Cyclo(alanylalanyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005845614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alanine anhydride, cis-(+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072904451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclo(alanylalanyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-ALANINE ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NXP0G10PQ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALANINE ANHYDRIDE, CIS-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I07ZA8HQ1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Cyclo(-Ala-Ala): Core Properties and Experimental Frameworks

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Cyclo(-Ala-Ala) as a Core Scaffold

Cyclo(-Ala-Ala), also known by its systematic IUPAC name (3S,6S)-3,6-dimethylpiperazine-2,5-dione, is a cyclic dipeptide (CDP) belonging to the 2,5-diketopiperazine (DKP) class of molecules.[1] Formed through the intramolecular condensation of two L-alanine residues, this simple yet conformationally constrained scaffold has emerged as a molecule of significant interest in diverse scientific fields.[1] The historical context of DKPs dates back to their initial identification in the early 20th century, with the core piperazine-2,5-dione structure being crystallographically resolved in 1938.[1]

The defining feature of Cyclo(-Ala-Ala) and other DKPs is their exceptional stability. The six-membered ring structure, featuring two secondary amide bonds, confers a remarkable resistance to proteolytic degradation compared to their linear peptide counterparts.[1] This intrinsic stability, combined with its relatively simple and modifiable structure, makes Cyclo(-Ala-Ala) a valuable building block in peptide synthesis, a foundational scaffold for drug discovery, and a tool for studying complex biological interactions.[2][3] This guide provides a comprehensive overview of its fundamental properties, synthesis, characterization, and a framework for its experimental application.

Molecular Structure and Physicochemical Properties

Cyclo(-Ala-Ala) is constructed from two L-alanine amino acids linked by peptide bonds to form a heterocyclic ring.[1] The stereochemistry of the constituent amino acids dictates the conformation of the methyl groups on the ring, with the (3S,6S) configuration corresponding to the L-Ala-L-Ala isomer.[1] This defined three-dimensional structure is crucial for its biological recognition and interaction with molecular targets.

The key physicochemical properties of Cyclo(-L-Ala-L-Ala) are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 5845-61-4 | [1][2] |

| Molecular Formula | C₆H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 142.16 g/mol | [1][2] |

| IUPAC Name | (3S,6S)-3,6-dimethylpiperazine-2,5-dione | [1] |

| Synonyms | Ala-Ala diketopiperazin, cyclic(Ala-Ala) | [1][2] |

| Appearance | White to off-white crystalline powder or solid | [2] |

| Boiling Point | 453°C at 760 mmHg (Predicted) | |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Ethanol, Methanol); Limited water solubility. | [4][5][6] |

| Storage Conditions | Store at 0 - 8 °C or -15°C | [2][7] |

Chemical Reactivity and Stability

The chemical behavior of Cyclo(-Ala-Ala) is governed by the two amide bonds within its DKP ring.

-

Hydrolysis: Under strong acidic or basic conditions, the amide bonds can be hydrolyzed, leading to the ring-opening and formation of the linear dipeptide (Ala-Ala) and subsequently the free amino acid, alanine.[1]

-

Epimerization: In basic aqueous solutions, Cyclo(-Ala-Ala) can undergo epimerization at the α-carbons. Studies have shown that the homochiral forms (L-L and D-D) are thermodynamically more stable and their rings open more slowly compared to the heterochiral (D-L) diastereomer.

-

Reduction: The carbonyl groups of the amide bonds can be reduced using strong reducing agents like lithium aluminum hydride, which yields the corresponding piperazine derivatives.[1]

-

Acylation: The nitrogen atoms of the amide groups can react with acylating agents, such as acyl chlorides, to form N-acyl derivatives.[1] This provides a straightforward method for chemical modification and the synthesis of derivative compounds.

Synthesis Methodologies

The synthesis of Cyclo(-Ala-Ala) can be achieved through several established chemical and biological methods. The choice of method often depends on the desired scale, purity requirements, and available resources.

-

Solution-Phase Synthesis: This classical approach involves the coupling of protected alanine residues in solution, followed by a deprotection and cyclization step, often through dehydration.

-

Solid-Phase Peptide Synthesis (SPPS): A more modern and widely used technique where the linear dipeptide is assembled on a solid resin support. The peptide is then cleaved from the resin under conditions that promote simultaneous cyclization.[1]

-

Enzymatic Synthesis: Biocatalytic methods using enzymes like proteases or ligases can catalyze the formation of the cyclic dipeptide from linear precursors, often under milder conditions.[1]

The general workflow for synthesis highlights the key stages from starting materials to the final purified product.

Caption: Generalized workflow for the synthesis and purification of Cyclo(-Ala-Ala).

Experimental Protocol: Solid-Phase Synthesis of Cyclo(-Ala-Ala)

This protocol is adapted from general solid-phase synthesis methodologies. The causality behind SPPS is the simplification of purification; intermediates are purified by simple filtration and washing of the resin, drastically improving efficiency over solution-phase methods.

Materials:

-

Oxime resin

-

N-Boc-L-alanine

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

N,N-Diisopropylethylamine (DIEA)

-

4-Dimethylaminopyridine (DMAP)

-

Trifluoroacetic acid (TFA)

-

Acetic acid

-

Methanol (MeOH)

Step-by-Step Methodology:

-

Resin Preparation: Swell the oxime resin in DCM within a peptide synthesis vessel. Wash three times with DCM.

-

First Amino Acid Coupling:

-

In a separate flask, dissolve N-Boc-L-alanine (3.0 eq) and HOBt (3.0 eq) in DMF at 0 °C.

-

Add DIC (3.0 eq), DIEA (3.0 eq), and DMAP (0.1 eq) to the amino acid mixture.

-

Transfer the activated amino acid solution to the synthesis vessel containing the resin.

-

Stir mechanically for 3 hours at room temperature.

-

Wash the resin thoroughly with DMF, MeOH, and DCM to remove excess reagents.

-

-

Boc-Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the N-terminal Boc protecting group.

-

Wash the resin with DCM, followed by a neutralization wash with 10% DIEA in DCM, and finally wash again with DCM.

-

-

Second Amino Acid Coupling: Repeat the coupling procedure described in Step 2 to form the linear dipeptide on the resin.

-

Cyclization and Cleavage:

-

Perform a final Boc-deprotection as described in Step 3 (without the final neutralization wash).

-

Dry the resin under vacuum.

-

Add DCM and DIEA (2.5 eq) to the vessel and shake for 2 minutes.

-

Add acetic acid (5.0 eq) and shake the mixture for 24 hours. This step simultaneously cleaves the peptide from the resin and catalyzes the intramolecular cyclization.

-

-

Work-up and Purification:

-

Collect the filtrate containing the crude product.

-

Wash the resin several times with DCM and MeOH and combine all filtrates.

-

Evaporate the solvent under reduced pressure.

-

The resulting solid can be further purified by recrystallization or column chromatography to yield pure Cyclo(-Ala-Ala).

-

Spectroscopic Characterization

Structural elucidation and purity assessment of Cyclo(-Ala-Ala) rely on standard spectroscopic techniques. The inherent C₂ symmetry of the molecule (where both alanine residues are chemically identical) simplifies its NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides direct information about the carbon-hydrogen framework. Due to the molecule's symmetry, only one set of signals is expected for the alanine residue.

Expected ¹H NMR Signals:

-

Amide Proton (N-H): A signal in the downfield region (typically ~7.5-8.5 ppm in DMSO-d₆), often appearing as a broad singlet or a doublet if coupled to the α-proton.

-

Alpha Proton (α-CH): A quartet or multiplet (typically ~3.8-4.2 ppm) due to coupling with the three methyl protons and potentially the amide proton.

-

Methyl Protons (CH₃): A doublet in the upfield region (typically ~1.2-1.5 ppm) due to coupling with the single α-proton.

Expected ¹³C NMR Signals:

-

Carbonyl Carbon (C=O): A signal in the far downfield region, characteristic of amide carbonyls (~165-175 ppm).[8][9]

-

Alpha Carbon (α-C): A signal in the aliphatic region (~45-55 ppm).[10]

-

Methyl Carbon (C-CH₃): A signal in the upfield region (~15-20 ppm).[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is dominated by absorptions from the amide bonds.

| Functional Group | Vibration Mode | Expected Absorption Range (cm⁻¹) | Reference(s) |

| N-H | Stretching | 3200 - 3400 (broad) | [11][12] |

| C-H (sp³) | Stretching | 2850 - 3000 | [11] |

| C=O (Amide I) | Stretching | 1650 - 1700 (strong) | [13][14] |

| N-H (Amide II) | Bending | 1510 - 1570 | [14] |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For Cyclo(-Ala-Ala) (C₆H₁₀N₂O₂), the expected monoisotopic mass is 142.0742 g/mol . Electrospray ionization (ESI) would typically show the protonated molecule [M+H]⁺ at m/z 143.0820.

Biological Activities and Applications

The rigid structure and high stability of Cyclo(-Ala-Ala) make it an attractive molecule for biological applications. Its properties can be logically linked to its potential uses in research and development.

Caption: Relationship between the structural properties of Cyclo(-Ala-Ala) and its applications.

| Potential Biological Activity | Description | Reference(s) |

| Antimicrobial | Some studies suggest that cyclic dipeptides can exhibit activity against various bacterial and fungal pathogens. They have been investigated for their role in quorum sensing and biofilm disruption. | [3][6] |

| Anticancer | The DKP scaffold has been explored for cytotoxic effects against various cancer cell lines, potentially due to enhanced cell permeability and stability. | [3] |

| Neuroprotective | There is evidence that certain cyclic dipeptides may possess neuroprotective properties, making them candidates for research in neurodegenerative diseases. | [1] |

| Immunomodulatory | Cyclo(-Ala-Ala) may influence the activity of immune cells, although the specific mechanisms require further elucidation. | [1] |

Experimental Protocol: Antimicrobial Susceptibility Testing (MIC Assay)

To validate the potential antimicrobial activity of Cyclo(-Ala-Ala), a Minimum Inhibitory Concentration (MIC) assay is a fundamental first step. This protocol outlines the standardized broth microdilution method. The core principle is to identify the lowest concentration of a compound that visibly inhibits microbial growth.

Materials:

-

Cyclo(-Ala-Ala) stock solution (e.g., 10 mg/mL in DMSO)

-

Bacterial strain (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (for measuring OD₆₀₀)

-

Incubator (37 °C)

Step-by-Step Methodology:

-

Prepare Bacterial Inoculum:

-

Inoculate 5 mL of MHB with a single colony of the test bacterium.

-

Incubate overnight at 37 °C with shaking.

-

Dilute the overnight culture in fresh MHB to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Further dilute this suspension 1:100 in MHB to achieve a final working concentration of approximately 1 x 10⁶ CFU/mL.

-

-

Prepare Serial Dilutions:

-

Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the Cyclo(-Ala-Ala) working solution (prepared from the stock to be 2x the highest desired final concentration) to well 1.

-

Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the positive growth control (no compound). Well 12 will serve as the sterility control (MHB only).

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum from Step 1 to wells 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be 5 x 10⁵ CFU/mL.

-

-

Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

-

Determine MIC:

-

Visually inspect the plate for turbidity. The MIC is the lowest concentration of Cyclo(-Ala-Ala) in which there is no visible bacterial growth (i.e., the first clear well).

-

Optionally, read the optical density at 600 nm (OD₆₀₀) using a plate reader. The MIC is the concentration that inhibits growth by ≥90% compared to the positive control.

-

Caption: Standard experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

Cyclo(-Ala-Ala) represents a foundational molecule in the field of peptide and medicinal chemistry. Its inherent stability, rigid conformation, and synthetic tractability provide a robust platform for a wide range of scientific inquiries. From serving as a simple model for understanding peptide structure to acting as a core scaffold for the development of novel therapeutics, the basic properties of Cyclo(-Ala-Ala) underpin its diverse and growing applications. The experimental frameworks provided herein offer a starting point for researchers to synthesize, characterize, and evaluate this versatile cyclic dipeptide, paving the way for future discoveries in drug development and beyond.

References

- 1. Buy Cyclo(-Ala-Ala) | 5845-61-4 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS 5845-61-4: Cyclo(-Ala-Ala) | CymitQuimica [cymitquimica.com]

- 5. bioaustralis.com [bioaustralis.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. bhu.ac.in [bhu.ac.in]

- 9. youtube.com [youtube.com]

- 10. Position dependence of the 13C chemical shifts of α-helical model peptides. Fingerprint of the 20 naturally occurring amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Spectroscopic Studies of R(+)-α-Lipoic Acid—Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

Cyclo(-Ala-Ala) discovery and natural occurrence

An In-depth Technical Guide to the Discovery, Occurrence, and Analysis of Cyclo(-Ala-Ala)

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclo(-Ala-Ala), a member of the 2,5-diketopiperazine (DKP) class of cyclic dipeptides, represents one of the simplest yet fundamentally important scaffolds in natural product chemistry and drug discovery. Characterized by its six-membered ring formed from two L-alanine residues, this molecule has emerged from being a chemical curiosity to a subject of significant interest due to its natural occurrence in microbial systems and its potential as a privileged scaffold for therapeutic development. This guide provides a comprehensive technical overview of Cyclo(-Ala-Ala), tracing its conceptual discovery within the broader history of DKPs, detailing its known natural sources and biosynthetic origins, and presenting robust, field-proven protocols for its isolation, characterization, and chemical synthesis. By synthesizing foundational knowledge with actionable methodologies, this document serves as a critical resource for professionals engaged in natural product research, medicinal chemistry, and pharmaceutical development.

A Historical Perspective: The Emergence of the Diketopiperazine Scaffold

The specific discovery of Cyclo(-Ala-Ala) is not marked by a singular event but is intrinsically linked to the broader scientific elucidation of its parent class, the 2,5-diketopiperazines (DKPs). These compounds were first recognized in the early 20th century, often as byproducts of peptide chemistry.[1] A pivotal moment in understanding this molecular architecture occurred in 1938 when the fundamental 2,5-diketopiperazine core was crystallographically resolved, providing the first definitive structural proof of the cyclic dipeptide framework.[1]

As the simplest chiral DKP derived from a single amino acid, Cyclo(-Ala-Ala), or (3S,6S)-3,6-dimethylpiperazine-2,5-dione, was subsequently studied as a model compound.[1] Its significance grew with the realization that the DKP motif is not a laboratory artifact but a ubiquitous and vital component of the natural world, produced by a vast array of organisms as secondary metabolites with diverse biological functions.[2]

Natural Occurrence and Biosynthesis

Cyclo(-Ala-Ala) is a naturally occurring secondary metabolite, primarily identified in microbial systems. Its presence underscores the metabolic diversity and ecological roles of DKPs in microbial signaling and competition.[1]

Microbial Sources

Fungi and bacteria are the primary producers of Cyclo(-Ala-Ala) and other simple DKPs.

-

Penicillium Species: Fungi of the Penicillium genus are well-documented sources. For instance, Penicillium terrestre has been shown to simultaneously produce both Cyclo(-Ala-Ala) and its diastereomeric analog, cyclo(D-Ala-L-Pro).[1][3][4] This co-production suggests a degree of enzymatic promiscuity or shared regulatory pathways within the organism's metabolic machinery.[1]

-

Streptomyces Species: This genus of bacteria, renowned for its prolific production of secondary metabolites, is also a known source of Cyclo(-Ala-Ala).[1]

-

Other Bacteria and Fungi: While specific isolation of Cyclo(-Ala-Ala) is most clearly cited from the above, the broader class of simple DKPs are routinely isolated from diverse microbial genera including Aspergillus, Alternaria, Pseudomonas, and Lactobacillus, suggesting that the occurrence of Cyclo(-Ala-Ala) may be more widespread than currently documented.[2][5][6]

Occurrence in Food and Beverages

DKPs are frequently formed during the thermal processing of foods and beverages as degradation products of proteins and polypeptides.[7] They can act as flavor enhancers or preservatives.[7] While specific quantitative data for Cyclo(-Ala-Ala) in consumer products is sparse, its formation from alanine residues in protein-rich sources during processes like roasting, fermentation, or brewing is chemically plausible.

Biosynthesis Pathway

The biosynthesis of the DKP scaffold is a sophisticated enzymatic process, primarily catalyzed by two types of enzymes: Cyclodipeptide Synthases (CDPSs) and Non-Ribosomal Peptide Synthetases (NRPSs).

CDPSs, which are phylogenetically related to aminoacyl-tRNA synthetases, construct the DKP core by utilizing two aminoacyl-tRNAs (aa-tRNAs) as substrates.[1] The synthesis of Cyclo(-Ala-Ala) via a CDPS involves the cyclization of two L-alanyl-tRNA molecules. The process follows a ping-pong mechanism where the enzyme first accepts one alanyl-tRNA to form an enzyme-bound intermediate, which then reacts with a second alanyl-tRNA to form the dipeptidyl-enzyme intermediate. This intermediate subsequently undergoes intramolecular cyclization to release the stable Cyclo(-Ala-Ala) ring.[1]

Caption: Generalized workflow for CDPS-mediated biosynthesis.

Isolation and Characterization from Natural Sources

The isolation of Cyclo(-Ala-Ala) from microbial cultures requires a systematic approach involving extraction, purification, and rigorous analytical characterization.

Protocol: Extraction and Purification from Microbial Broth

This protocol provides a generalized methodology for isolating Cyclo(-Ala-Ala) from a liquid culture of a producing organism, such as Penicillium or Streptomyces.

Step 1: Large-Scale Fermentation

-

Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth for fungi, ISP2 medium for Streptomyces) with a fresh culture of the producing strain.

-

Incubate under optimal conditions (e.g., 25-30°C, 150-200 rpm) for a period determined by growth and secondary metabolite production curves (typically 7-21 days).

Step 2: Extraction

-

Separate the mycelial biomass from the culture broth via centrifugation or vacuum filtration.

-

Perform a liquid-liquid extraction of the cell-free supernatant (culture broth) with an equal volume of an organic solvent, typically ethyl acetate, three times. The choice of ethyl acetate is based on its effectiveness in extracting moderately polar compounds like simple DKPs.[6]

-

Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

Step 3: Chromatographic Purification

-

Subject the crude extract to Vacuum Liquid Chromatography (VLC) or Flash Chromatography on a silica gel column, eluting with a gradient solvent system (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to fractionate the components based on polarity.

-

Monitor the fractions using Thin-Layer Chromatography (TLC) and pool fractions containing compounds with similar Rf values.

-

Further purify the target fractions using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column and a water/acetonitrile or water/methanol gradient.

-

Collect the peak corresponding to Cyclo(-Ala-Ala) based on its retention time, which will be relatively early due to its polarity.

Caption: Workflow for isolation and purification of Cyclo(-Ala-Ala).

Structural Elucidation

Unambiguous identification of the isolated compound as Cyclo(-Ala-Ala) is achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass and elemental composition.[8] For Cyclo(-Ala-Ala) (C₆H₁₀N₂O₂), the expected [M+H]⁺ ion would have a calculated m/z of 143.0815. Tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns, often involving the opening of the DKP ring.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the definitive structural fingerprint.[8][10]

-

¹H NMR: The spectrum of Cyclo(-Ala-Ala) in a solvent like CDCl₃ or DMSO-d₆ is expected to show a doublet for the methyl protons (CH₃) and a quartet for the alpha-proton (α-H), along with a broad singlet for the amide proton (N-H).

-

¹³C NMR: The spectrum will show distinct signals for the methyl carbon, the alpha-carbon, and the carbonyl carbon of the amide bond.

-

2D NMR (COSY, HSQC, HMBC): These experiments confirm the connectivity between protons and carbons, validating the overall structure.[8]

-

Chemical Synthesis of Cyclo(-Ala-Ala)

Chemical synthesis is essential for verifying the structure of the natural product, for producing larger quantities for biological testing, and for creating analogs for structure-activity relationship (SAR) studies.

Protocol: Solid-Phase Peptide Synthesis (SPPS)

SPPS is a highly efficient method for preparing linear peptides, which can then be cleaved and cyclized to form DKPs.

Step 1: Resin Preparation and First Amino Acid Coupling

-

Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in dichloromethane (DCM).

-

Dissolve Fmoc-L-Alanine (3 equivalents) and diisopropylethylamine (DIEA) (4 equivalents) in DCM and add to the resin. Agitate for 2-4 hours.

-

Cap any unreacted sites on the resin using an acetic anhydride/DIEA solution in DCM.

Step 2: Fmoc Deprotection

-

Wash the resin with DCM.

-

Treat the resin with a 20% piperidine in dimethylformamide (DMF) solution for 10-20 minutes to remove the Fmoc protecting group from the first alanine residue.

-

Wash the resin thoroughly with DMF and DCM.

Step 3: Second Amino Acid Coupling

-

Dissolve Fmoc-L-Alanine (3 eq.), a coupling agent like HBTU (3 eq.), and a base like DIEA (6 eq.) in DMF.

-

Add the activation solution to the resin and agitate for 2-4 hours to form the linear dipeptide (Fmoc-Ala-Ala-Resin).

-

Wash the resin thoroughly with DMF and DCM.

Step 4: Cleavage and Cyclization

-

Perform a final Fmoc deprotection as in Step 2 to expose the N-terminal amine of the dipeptide.

-

Treat the resin with a mild acidic solution (e.g., 1% trifluoroacetic acid in DCM) to cleave the linear dipeptide from the resin while keeping side-chain protecting groups intact (if any were used).

-

Neutralize the cleaved peptide solution with a base like DIEA. The free N-terminus of the dipeptide will spontaneously attack the C-terminal ester, leading to intramolecular cyclization.

-

Allow the cyclization reaction to proceed for 12-24 hours at room temperature.

Step 5: Purification

-

Concentrate the reaction mixture in vacuo.

-

Purify the resulting crude Cyclo(-Ala-Ala) using RP-HPLC as described in the isolation protocol.

Biological Activities and Potential Applications

While a simple molecule, Cyclo(-Ala-Ala) and its DKP relatives exhibit a surprising range of biological activities, making them attractive scaffolds for drug development.

| Biological Activity | Description & Significance | Supporting Evidence for DKPs |

| Antimicrobial | Some studies suggest that simple cyclic dipeptides may exhibit activity against various bacterial and fungal pathogens.[1] The rigid DKP scaffold can mimic beta-turns in proteins, potentially interfering with microbial protein-protein interactions or enzyme active sites. | General DKP class shows broad antimicrobial effects.[2] Cyclo(His-Ala) inhibits the growth of Candida albicans.[11] |

| Neuroprotective | There is evidence that certain cyclic dipeptides possess neuroprotective properties.[1] Their ability to cross the blood-brain barrier and their structural stability make them interesting candidates for CNS drug discovery. | General DKP class has been investigated for neuroprotective potential.[1] |

| Immunomodulatory | Cyclic dipeptides may influence the activity of immune cells.[1] This could have implications for treating inflammatory diseases or as adjuvants in vaccines. | The DKP scaffold is explored for its ability to modulate immune responses.[1] |

| Anticancer | Various DKPs have demonstrated cytotoxic activity against cancer cell lines.[11] For example, cyclo(His-Ala) has been shown to inhibit the in vitro growth of HT-29, MCF-7, and HeLa carcinoma cells.[11] |

Applications in Drug Discovery and Beyond

-

Privileged Scaffold: The conformationally constrained and proteolytically stable DKP ring is considered a "privileged scaffold." It serves as a versatile template for designing new drugs by decorating the core structure with various functional groups to target a wide range of biological receptors.[1]

-

Polymer Chemistry: The ability of the amide groups in the Cyclo(-Ala-Ala) structure to form hydrogen bonds makes it a useful monomer for incorporation into novel polymers, potentially creating biocompatible materials for applications like drug delivery.[1]

-

Biochemical Research: As a stable dipeptide mimic, Cyclo(-Ala-Ala) is used in proteomics and structural biology to study protein interactions and enzyme functions.[7]

Conclusion

Cyclo(-Ala-Ala) exemplifies the power and elegance of small molecules in nature. From its origins in the metabolic pathways of common microbes to its role as a versatile platform for synthetic chemistry and drug development, it bridges the gap between basic science and applied research. While its own biological activities are still being fully elucidated, its importance as a model DKP and a foundational scaffold is undisputed. Future research will likely focus on uncovering new natural sources, exploring its role in microbial ecology, and leveraging its unique structure to design next-generation therapeutics.

References

- 1. Buy Cyclo(-Ala-Ala) | 5845-61-4 [smolecule.com]

- 2. Structural Diversity and Biological Activities of the Cyclodipeptides from Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. bioaustralis.com [bioaustralis.com]

- 5. Quorum-sensing cross talk: isolation and chemical characterization of cyclic dipeptides from Pseudomonas aeruginosa and other gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. benchchem.com [benchchem.com]

- 9. Electron and ion spectroscopy of the cyclo-alanine–alanine dipeptide - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 11. researchgate.net [researchgate.net]

The Solubility Profile of Cyclo(-Ala-Ala): A Technical Guide for Researchers

Foreword: Navigating the Solubility Landscape of Cyclic Dipeptides

In the realm of peptide science and drug discovery, cyclic dipeptides (CDPs) or 2,5-diketopiperazines (DKPs) represent a fascinating and highly valuable class of molecules. Their constrained cyclic structure confers a remarkable resistance to proteolytic degradation and allows them to mimic peptide beta-turns, making them attractive scaffolds for the development of novel therapeutics.[1] Among the simplest of these is Cyclo(-Ala-Ala), a cyclic dipeptide composed of two L-alanine residues. Despite its simple structure, a comprehensive understanding of its solubility across a range of solvents is critical for its effective application in research and development, from reaction chemistry to formulation and biological screening.

Physicochemical Properties of Cyclo(-Ala-Ala): The Key to Understanding its Solubility

Cyclo(-Ala-Ala), with the chemical formula C6H10N2O2 and a molecular weight of 142.16 g/mol , is a white, crystalline solid.[2] Its structure is a six-membered ring containing two amide bonds. This rigid, planar geometry, along with intramolecular hydrogen bonding, contributes to its stability.[1]

Several key physicochemical parameters influence the solubility of Cyclo(-Ala-Ala):

-

Polarity: The presence of two amide bonds introduces polar character to the molecule, allowing for hydrogen bonding with protic solvents. However, the two methyl groups from the alanine residues introduce a degree of nonpolar character. This amphiphilic nature suggests that its solubility will be highly dependent on the solvent's properties.

-

Hydrogen Bonding: Cyclo(-Ala-Ala) has both hydrogen bond donors (the N-H groups of the amide bonds) and acceptors (the C=O groups of the amide bonds). This capacity for hydrogen bonding is a primary driver of its solubility in protic solvents like water and alcohols.

-

Crystal Lattice Energy: In its solid state, Cyclo(-Ala-Ala) molecules are arranged in a crystal lattice. The energy required to overcome these intermolecular forces in the crystal lattice to allow the solvent to solvate individual molecules is a critical factor in determining solubility.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity and intermolecular force characteristics.

For Cyclo(-Ala-Ala), we can anticipate the following solubility trends:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amide groups of Cyclo(-Ala-Ala). Water, being highly polar, is expected to be a reasonably good solvent, though the hydrophobic methyl groups may limit its solubility compared to more polar cyclic dipeptides. The solubility of L-alanine in water is quite high (164 g/L at 25 °C), which might suggest some degree of water solubility for the cyclic form, although cyclization can significantly alter solubility profiles.[3]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are highly polar and can act as hydrogen bond acceptors. They are generally excellent solvents for a wide range of organic molecules, including peptides. It is anticipated that Cyclo(-Ala-Ala) would exhibit good solubility in these solvents. For instance, the related cyclic dipeptide Cyclo(Pro-Ala) is reported to be soluble in DMSO at 11 mg/mL.[4]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of the amide bonds, Cyclo(-Ala-Ala) is expected to have very low solubility in nonpolar solvents. The energy required to break the intermolecular hydrogen bonds in the solid Cyclo(-Ala-Ala) would not be compensated by the weak van der Waals interactions with nonpolar solvent molecules.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method .[5] This method involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the saturated solution is then measured, typically by High-Performance Liquid Chromatography (HPLC).

Detailed Experimental Protocol

This protocol outlines a robust and self-validating procedure for determining the solubility of Cyclo(-Ala-Ala).

Materials:

-

Cyclo(-Ala-Ala) (high purity, crystalline solid)

-

Solvents of interest (e.g., deionized water, methanol, ethanol, DMSO, HPLC-grade)

-

Glass vials with screw caps or flasks with stoppers

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Cyclo(-Ala-Ala) to a series of glass vials (in triplicate for each solvent). An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[6] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached, which is confirmed when consecutive measurements yield the same concentration.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

To remove any remaining undissolved solid, either centrifuge the aliquot at high speed or filter it through a syringe filter. This step is critical to avoid overestimation of solubility.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of Cyclo(-Ala-Ala) of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against the concentration.

-

Inject the filtered supernatant from the saturated solutions into the HPLC.

-

Determine the concentration of Cyclo(-Ala-Ala) in the samples by interpolating their peak areas from the calibration curve.

-

Visualizing the Experimental Workflow

Caption: Experimental workflow for determining the thermodynamic solubility of Cyclo(-Ala-Ala) using the shake-flask method.

Tabulated Solubility Data of Related Cyclic Dipeptides

As previously mentioned, specific quantitative solubility data for Cyclo(-Ala-Ala) is scarce in the literature. However, to provide a general reference for researchers, the following table summarizes the qualitative and quantitative solubility of some other cyclic dipeptides. It is crucial to reiterate that these values are not directly transferable to Cyclo(-Ala-Ala) and should be used as a rough guide only.

| Cyclic Dipeptide | Solvent(s) | Solubility |

| Cyclo(Pro-Ala) | DMSO | 11 mg/mL (65.4 mM)[4] |

| d-Alanyl-l-alanine | DMSO | Soluble[7] |

Molecular Interactions and Solubility: A Deeper Dive

The solubility of Cyclo(-Ala-Ala) is a result of the interplay between solute-solute, solvent-solvent, and solute-solvent interactions. The following diagram illustrates the key molecular interactions that govern the dissolution process.

Caption: Key molecular interactions governing the solubility of Cyclo(-Ala-Ala).

For dissolution to occur, the energy gained from the solute-solvent interactions must be sufficient to overcome the solute-solute interactions (crystal lattice energy) and the solvent-solvent interactions.

Conclusion and Future Directions

While a definitive, quantitative solubility profile for Cyclo(-Ala-Ala) across a comprehensive range of solvents remains to be fully elucidated in the public domain, this guide provides the necessary theoretical framework and a robust experimental protocol for its determination. Understanding the interplay of polarity, hydrogen bonding, and crystal lattice energy is paramount for any researcher working with this fundamental cyclic dipeptide.

The shake-flask method coupled with HPLC analysis represents a reliable and accurate approach to generate the much-needed quantitative data. Such data would be invaluable for a wide range of applications, including:

-

Optimizing reaction conditions for chemical modifications of the Cyclo(-Ala-Ala) scaffold.

-

Developing formulations for in vitro and in vivo studies.

-

Informing computational models for predicting the solubility of other cyclic dipeptides.

It is our hope that this guide will not only serve as a practical resource but also stimulate further research into the physicochemical properties of Cyclo(-Ala-Ala) and other important cyclic dipeptides.

References

- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 2. CYCLO(-ALA-ALA) synthesis - chemicalbook [chemicalbook.com]

- 3. L-Alanine | C3H7NO2 | CID 5950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclo(Pro-Ala) | TargetMol [targetmol.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. enamine.net [enamine.net]

- 7. Buy d-Alanyl-l-alanine | 1115-78-2 | >98% [smolecule.com]

Core Physicochemical & Structural Properties

An In-Depth Technical Guide to Cyclo(-Ala-Ala): Properties, Synthesis, and Applications in Research

Cyclo(-Ala-Ala), a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class, represents a foundational scaffold in peptide chemistry and drug discovery.[1] Its constrained cyclic structure confers remarkable stability and unique stereochemical properties, making it an attractive starting point for the development of novel therapeutic agents and a valuable tool in biochemical research. This guide provides an in-depth exploration of Cyclo(-Ala-Ala), from its core physicochemical properties to detailed protocols for its synthesis and characterization, tailored for researchers, scientists, and drug development professionals.

Cyclo(-Ala-Ala), systematically named (3S,6S)-3,6-dimethylpiperazine-2,5-dione, is composed of two L-alanine residues linked by peptide bonds to form a six-membered ring.[1] This cyclic nature is a defining feature, imparting a high degree of conformational rigidity and exceptional resistance to enzymatic degradation by proteases, a common challenge in the development of peptide-based therapeutics.[1]

The fundamental identifiers and properties of Cyclo(-Ala-Ala) are summarized below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 5845-61-4 | [1][2][3][4] |

| Molecular Formula | C₆H₁₀N₂O₂ | [1][2][3][4] |

| Molecular Weight | 142.16 g/mol | [1][2][3][4] |

| IUPAC Name | (3S,6S)-3,6-dimethylpiperazine-2,5-dione | [1] |

| Synonyms | cyclo(L-alanyl-L-alanine), Ala-Ala diketopiperazin | [1][2][4] |

| Appearance | White solid, powder, or crystalline powder | [4][5] |

| Storage Conditions | Store at 0-8 °C or -15°C for long-term stability | [4][5] |

The structural rigidity of the DKP ring is a critical aspect of its function in medicinal chemistry. This fixed conformation allows for the precise orientation of substituents, which can be crucial for specific binding interactions with biological targets. The two methyl groups derived from the alanine side chains are locked in a specific stereochemical configuration, further influencing its molecular recognition properties.[1]

Synthesis and Purification: A Validated Protocol

The synthesis of Cyclo(-Ala-Ala) is typically achieved through the cyclization of a linear dipeptide precursor, L-alanyl-L-alanine. The following protocol outlines a common and reliable method for its preparation and subsequent purification, designed to ensure high purity and yield.

Experimental Workflow: Synthesis and Purification

The overall process involves the formation of a linear dipeptide, its activation, and subsequent intramolecular cyclization, followed by purification to isolate the target compound.

Caption: Workflow for the synthesis and purification of Cyclo(-Ala-Ala).

Step-by-Step Methodology

Rationale: This solution-phase synthesis approach provides excellent control over reaction conditions and is readily scalable. The choice of Boc (tert-butyloxycarbonyl) as the protecting group is strategic due to its stability and ease of removal under acidic conditions that do not compromise the peptide bond.

Materials:

-

Boc-L-Alanine

-

L-Alanine methyl ester hydrochloride (Ala-OMe·HCl)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

HOBt (Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Lithium hydroxide (LiOH)

-

Standard glassware and purification apparatus

Protocol:

-

Dipeptide Formation:

-

Dissolve Boc-L-Alanine (1.0 eq), L-Alanine methyl ester hydrochloride (1.0 eq), and HOBt (1.1 eq) in anhydrous DMF.

-

Cool the mixture to 0°C in an ice bath.

-

Add DIPEA (2.2 eq) to neutralize the hydrochloride salt and maintain a basic pH.

-

Add EDC (1.1 eq) portion-wise and stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.

-

Self-Validation Check: Monitor reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

C-Terminal Deprotection (Saponification):

-

Remove the solvent under reduced pressure. Dissolve the crude product in a mixture of methanol and water.

-

Add LiOH (1.5 eq) and stir for 2-4 hours at room temperature.

-

Self-Validation Check: Monitor the disappearance of the methyl ester by TLC or LC-MS.

-

Neutralize the reaction with a mild acid (e.g., 1N HCl) and extract the product into an organic solvent like ethyl acetate.

-

-

N-Terminal Deprotection:

-

Dissolve the resulting Boc-Ala-Ala-OH in a solution of 25-50% TFA in DCM.

-

Stir for 1-2 hours at room temperature.

-

Self-Validation Check: The evolution of CO₂ gas is an indicator of successful Boc group removal. Confirm full deprotection via LC-MS.

-

Evaporate the solvent and TFA to yield the linear dipeptide salt, H-Ala-Ala-OH·TFA.

-

-

Cyclization:

-

Dissolve the linear dipeptide salt in a large volume of DMF (high dilution, typically 0.01 M) to favor intramolecular cyclization over polymerization.

-

Add DIPEA (3.0 eq) dropwise over several hours at an elevated temperature (e.g., 60-80°C).

-

Self-Validation Check: Monitor the formation of the cyclic product by LC-MS. The product will have the expected mass of 142.16 Da.

-

-

Purification:

-

After completion, remove the solvent in vacuo.

-

The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure, white crystals of Cyclo(-Ala-Ala).

-

Confirm purity (≥99%) using High-Performance Liquid Chromatography (HPLC).[4]

-

Confirm identity using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Applications in Research and Drug Development

Cyclo(-Ala-Ala) and other DKPs serve as privileged scaffolds in medicinal chemistry. Their rigid structure, metabolic stability, and synthetic tractability make them ideal starting points for creating libraries of bioactive compounds.

Logical Relationship: From Scaffold to Application

Caption: The role of Cyclo(-Ala-Ala) as a foundational scaffold in research.

-

Peptide Synthesis: It serves as a constrained dipeptide mimetic or a building block for the synthesis of more complex cyclic peptides.[4] Its incorporation can induce specific turns or conformations in larger peptide chains.

-

Drug Discovery Scaffold: The DKP ring can be functionalized at various positions to create derivatives with diverse biological activities. Research has shown that DKP-containing molecules can exhibit antimicrobial, anticancer, and antiviral properties. While Cyclo(-Ala-Ala) itself may have modest bioactivity, it is a crucial starting point. For instance, the related Cyclo(-D-Ala-D-Ala) is a recognized tool in antibiotic research due to its structural similarity to peptide bonds in bacterial cell walls.[6]

-

Biotechnology and Drug Delivery: Its stability and biocompatibility make it a candidate for use in drug delivery systems, potentially improving the solubility and bioavailability of conjugated drugs.[4]

Conclusion

Cyclo(-Ala-Ala) is far more than a simple cyclic dipeptide; it is a versatile and powerful tool in the arsenal of chemists and drug developers. Its inherent stability, rigid structure, and synthetic accessibility provide a robust foundation for exploring new chemical space and developing next-generation therapeutics. The detailed protocols and conceptual frameworks presented in this guide offer a comprehensive resource for professionals seeking to leverage the unique properties of this important molecule.

References

A Comprehensive Guide to Procuring Cyclo(-Ala-Ala) for Research & Development

Abstract: This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for procuring high-purity Cyclo(-Ala-Ala) for research and development. More than a simple list of suppliers, this document details the scientific context, outlines a robust supplier qualification process, and provides actionable protocols for incoming quality control and proper handling. The objective is to empower researchers to source Cyclo(-Ala-Ala) that meets the stringent requirements of scientific investigation, thereby ensuring the integrity and reproducibility of experimental outcomes.

Introduction to Cyclo(-Ala-Ala): The Scientific Context

Chemical Identity and Structure

Cyclo(-Ala-Ala), also known as (3S,6S)-3,6-Dimethylpiperazine-2,5-dione, is a cyclic dipeptide (CDP) formed from two L-alanine residues.[1][2] As the simplest chiral cyclic dipeptide, its rigid, well-defined conformation makes it a valuable scaffold in medicinal chemistry and a model compound for studying peptide structure.[3]

-

Synonyms: Cyclo(L-Ala-L-Ala), Ala-Ala diketopiperazin, (3S,6S)-3,6-Dimethylpiperazine-2,5-dione.[1][2]

Significance in Research

Cyclo(-Ala-Ala) and other cyclic dipeptides are of significant interest in various research fields due to their unique structural properties and biological activities.[1][5] They serve as:

-

Building Blocks: Utilized as key starting materials in peptide synthesis and for the development of more complex bioactive molecules.[1][3]

-

Drug Delivery Scaffolds: Their inherent stability and ability to mimic peptide bonds make them excellent candidates for creating novel drug delivery systems with enhanced solubility and bioavailability.[1][5]

-

Biochemical Probes: Employed in proteomics and biochemical research to study protein-protein interactions and cellular mechanisms.[1][3]

-

Therapeutic Leads: Studies have suggested that some cyclic dipeptides possess antimicrobial, neuroprotective, and immune-modulating properties.[3]

The Critical Importance of Purity and Stereochemistry

For any research application, the purity of a chemical reagent is paramount. In the case of Cyclo(-Ala-Ala), two factors are critical:

-

Chemical Purity: Impurities from the synthesis process, such as residual solvents or unreacted starting materials, can be bioactive or cytotoxic, leading to confounding results and misinterpretation of data.[6]

-

Stereochemical Integrity: Cyclo(-Ala-Ala) is chiral. The biological activity of the (L,L) enantiomer can differ significantly from the (D,D) or (L,D) forms. Ensuring high enantiomeric purity is crucial for obtaining specific and reproducible biological effects.[6]

Supplier Qualification: A Framework for Selection

Choosing a supplier is not merely about finding the lowest price. It is about establishing a partnership that guarantees consistent quality. A rigorous qualification process is the first line of defense against experimental variability.

Key Criteria for Evaluating Chemical Suppliers

-

Purity & Analytical Data: Reputable suppliers provide a detailed, batch-specific Certificate of Analysis (CoA) with every product. This is non-negotiable. The CoA should include data from multiple analytical techniques.

-

Stereochemical Confirmation: The supplier must specify the stereochemistry (e.g., L,L) and ideally provide data, such as optical rotation or chiral chromatography, to confirm it.

-

Batch-to-Batch Consistency: The supplier should have robust quality management systems (e.g., ISO 9001 certification) to ensure that the product you buy today is identical to the one you buy six months from now.

-

Technical Support: A reliable supplier will have accessible technical support staff who can answer questions about product specifications, solubility, and stability.

Interpreting the Certificate of Analysis (CoA)

The CoA is the most critical document accompanying your compound.[7] You must be able to interpret it correctly. Key tests to look for include:

-

HPLC/UPLC (High/Ultra-Performance Liquid Chromatography): This is the standard method for assessing purity.[6][8][9] The CoA should show a chromatogram with a major peak for Cyclo(-Ala-Ala) and specify the purity, typically as a percentage of the total peak area (e.g., ≥98% or ≥99%).[1][8]

-

Mass Spectrometry (MS): This confirms the molecular weight of the compound, verifying its identity.[6][9] The CoA should list the observed mass-to-charge ratio (m/z), which should match the calculated value for the compound.

-

NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H-NMR provides detailed information about the chemical structure and can confirm that the correct compound has been synthesized.[10] The CoA should state that the spectrum "conforms to structure."

-

Water Content (Karl Fischer Titration): Peptides are often hygroscopic.[11] Knowing the water content is essential for accurately calculating concentrations for your experiments.[6][12]

-

Residual Solvents (GC): Gas chromatography can identify and quantify any residual solvents from the manufacturing process.[6][9]

Leading Suppliers of Cyclo(-Ala-Ala) for Research Use

Several reputable chemical suppliers offer Cyclo(-Ala-Ala) for research purposes. The choice of supplier may depend on the required grade, quantity, and geographical location. The following table provides a summary of prominent suppliers.

| Supplier | Focus Area | Typical Purity | Notes |

| Bachem | Peptide Synthesis & Biochemicals | >99% | A leading manufacturer of peptides, known for high-quality products and extensive documentation.[13][14] |

| Sigma-Aldrich (Merck) | Broad Life Science & Chemicals | Various grades available | Offers a wide range of chemical products, including related alanine dipeptides and tripeptides.[15] |

| Tocris Bioscience | Bioactive Small Molecules & Peptides | High Purity | Specializes in high-purity reagents for pharmacological and life science research. |

| Chem-Impex | Fine Chemicals & Intermediates | ≥99% (HPLC) | Provides a range of cyclic dipeptides and building blocks for synthesis.[1] |

| Santa Cruz Biotechnology | Biochemicals for Research | Research Grade | Offers Cyclo(-Ala-Ala) for research use only.[4] |

| Smolecule | Drug Discovery & Development | In Stock | Caters to the drug discovery market with various scaffolds and building blocks.[3] |

This list is not exhaustive, and availability may vary. Researchers should always verify the product specifications directly with the supplier before purchasing.

Experimental Protocols: Incoming Quality Control (QC) & Handling

Even when purchased from a reputable source, it is good practice to perform in-house QC on a new batch of any critical reagent. This self-validating step ensures the integrity of your experiments.

Protocol: Proper Storage and Handling

Proper storage is crucial to maintain the stability and prevent degradation of Cyclo(-Ala-Ala).[16][17]

Step-by-Step Storage Protocol:

-

Upon Receipt: Inspect the packaging for any damage.

-

Equilibrate Before Opening: Before opening for the first time, allow the container to equilibrate to room temperature inside a desiccator.[11] This prevents condensation of atmospheric moisture onto the hygroscopic powder.

-

Long-Term Storage (Lyophilized Powder): For long-term storage, keep the tightly sealed container at -20°C or colder, protected from light.[16][17][18][19]

-

Short-Term Storage (Lyophilized Powder): For frequent use, storage at 2-8°C is acceptable for shorter periods.[1][16]

-

Storage in Solution: Storing peptides in solution is not recommended for long periods as they are less stable.[11][16][19] If necessary, prepare single-use aliquots in a sterile, slightly acidic buffer (pH 5-6) and store them frozen at -20°C or colder. Avoid repeated freeze-thaw cycles.[16][18]

Protocol: Preparation of Stock Solutions

There is no universal solvent for all peptides.[16] For Cyclo(-Ala-Ala), solubility in polar solvents is expected.[2]

Step-by-Step Solubilization Protocol:

-

Initial Solvent Choice: Begin with sterile, high-purity water.

-

Sonication: If the compound does not dissolve readily, sonication in a water bath can be helpful.[11] Avoid excessive heating.

-

Alternative Solvents: If solubility in water is limited, organic solvents such as DMSO or ethanol can be tested.[20] Ensure the chosen solvent is compatible with your downstream experimental assay.

-

Filtration: Once dissolved, sterile-filter the solution through a 0.22 µm filter to remove any particulates before storing or using in cell-based assays.

Workflow: From Supplier Selection to Experimental Use

The following diagram illustrates the logical workflow for procuring and utilizing Cyclo(-Ala-Ala) in a research setting, emphasizing the critical checkpoints for quality assurance.

Caption: Workflow for procuring and qualifying Cyclo(-Ala-Ala).

Conclusion: Ensuring Reproducibility in Your Research

The quality of your starting materials directly dictates the quality and reliability of your research outcomes. When procuring Cyclo(-Ala-Ala), a diligent approach that moves beyond simple purchasing to include rigorous supplier qualification, careful review of analytical data, and proper in-house handling is essential. By treating every new batch of a chemical reagent as a critical experimental variable to be controlled, researchers can significantly enhance the reproducibility and integrity of their scientific findings.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 5845-61-4: Cyclo(-Ala-Ala) | CymitQuimica [cymitquimica.com]

- 3. Buy Cyclo(-Ala-Ala) | 5845-61-4 [smolecule.com]

- 4. scbt.com [scbt.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Analytical methods and Quality Control for peptide products [biosynth.com]

- 7. silicycle.com [silicycle.com]

- 8. polypeptide.com [polypeptide.com]

- 9. bachem.com [bachem.com]

- 10. cleanchemlab.com [cleanchemlab.com]

- 11. bachem.com [bachem.com]

- 12. biopharminternational.com [biopharminternational.com]

- 13. Cyclo(-Ala-Ala) - Bachem AG [bioscience.co.uk]

- 14. shop.bachem.com [shop.bachem.com]

- 15. L-Alanyl-L-alanine - Ala-Ala, L-Alanyl-L-alanine [sigmaaldrich.com]

- 16. sigmaaldrich.cn [sigmaaldrich.cn]

- 17. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]

- 18. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]

- 19. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]

- 20. Cyclo(Pro-Ala) | TargetMol [targetmol.com]

A Comprehensive Technical Guide to Cyclo(-Ala-Ala) Research: Synthesis, Bioactivity, and Applications

This guide provides an in-depth exploration of Cyclo(-Ala-Ala), a cyclic dipeptide of significant interest in biochemical and pharmaceutical research. We will delve into its synthesis, physicochemical properties, biological activities, and diverse applications, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction to Cyclo(-Ala-Ala)

Cyclo(-Ala-Ala), also known as (3S,6S)-3,6-dimethylpiperazine-2,5-dione or Ala-Ala diketopiperazine, is a cyclic dipeptide (CDP) formed from two alanine residues.[1][2] These molecules, belonging to the diketopiperazine (DKP) class, are the simplest form of cyclic peptides and are noted for their rigid structure and enhanced stability compared to their linear counterparts.[3][4] Cyclo(-Ala-Ala) has a molecular formula of C6H10N2O2 and a molecular weight of 142.16 g/mol .[1][2] As alanine is a chiral amino acid, Cyclo(-Ala-Ala) can exist in three stereoisomeric forms: Cyclo(-L-Ala-L-Ala), Cyclo(-D-Ala-D-Ala), and the meso compound Cyclo(-L-Ala-D-Ala).[5]

Naturally occurring in various microbial systems, such as Streptomyces and Penicillium species, these compounds are secondary metabolites involved in ecological roles like microbial signaling and competition.[1] In the laboratory and industry, the rigid DKP scaffold is a valuable tool for mimicking peptide bonds, making it a foundational structure in drug discovery for targeting protein-protein interactions and developing novel therapeutics.[1]

Section 1: Synthesis Methodologies

The primary challenge in synthesizing Cyclo(-Ala-Ala) is achieving efficient intramolecular cyclization of a linear dipeptide precursor while maintaining stereochemical integrity. The choice of methodology depends on the desired scale, purity requirements, and available resources.

Core Synthesis Strategies

-

Solid-Phase Peptide Synthesis (SPPS): This is a prevalent and robust method for peptide synthesis.[1] It involves anchoring the first amino acid to a solid resin support, followed by the sequential addition of the next amino acid. The key step is the on-resin or post-cleavage cyclization. A significant advantage is the potential for "cyclative cleavage," where the cyclization reaction simultaneously cleaves the product from the resin, resulting in a purer crude product as uncyclized precursors remain attached.[1] The Fmoc (fluorenylmethyloxycarbonyl) protection strategy is commonly employed due to the mild conditions required for its removal.[1]

-

Solution-Phase Synthesis: This classical approach involves synthesizing the linear dipeptide entirely in solution, followed by a final cyclization step. While scalable, it often requires more extensive purification to remove reagents and byproducts compared to SPPS.[1]

-

Thermal Cyclization: This method involves heating the linear dipeptide precursor, often as a methyl ester, to temperatures between 130-170°C.[1] The heat promotes an intramolecular condensation reaction to form the DKP ring. Studies have identified the optimal temperature for this process to be around 137°C.[1]

-

Microwave-Assisted Cyclization: A modern approach that significantly accelerates the cyclization process, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating.[3]

-

Enzymatic Synthesis: In nature, Cyclodipeptide Synthases (CDPSs) catalyze the formation of DKPs from aminoacyl-tRNAs.[1] This biocompatible method offers exceptional stereospecificity but is currently more common in academic research than large-scale production.

Detailed Protocol: Solid-Phase Synthesis of Cyclo(-L-Ala-L-Ala)

This protocol outlines a standard Fmoc-based SPPS approach. The causality for using SPPS lies in its efficiency and the ease of purification by washing away excess reagents from the resin-bound peptide.

-

Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel.

-

First Amino Acid Attachment:

-

Dissolve Fmoc-L-Ala-OH (2 equivalents relative to resin capacity) and diisopropylethylamine (DIEA) (4 equivalents) in DCM.

-

Add the solution to the resin and agitate for 2 hours.

-

Cap any unreacted sites by adding methanol and agitating for 30 minutes.

-

Wash the resin sequentially with DCM, dimethylformamide (DMF), and methanol. Dry under vacuum.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Second Amino Acid Coupling:

-

Pre-activate Fmoc-L-Ala-OH (3 equivalents) with HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Perform a Kaiser test to confirm complete coupling. If the test is positive (ninhydrin turns blue), repeat the coupling step.

-

Wash the resin with DMF and DCM.

-

-

Final Deprotection and Cyclative Cleavage:

-

Remove the final N-terminal Fmoc group as described in Step 3.

-

Wash the resin with DMF, followed by DCM, and dry thoroughly.

-

Suspend the H-Ala-Ala-Resin in a suitable solvent like DCM or tetrahydrofuran (THF).

-

Add a mild base such as DIEA (5 equivalents) and agitate at room temperature for 12-24 hours. The nucleophilic N-terminal amine attacks the resin-linked ester, releasing the cyclized product into the solution.

-

-

Purification:

-

Filter the resin and collect the filtrate.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the product identity and purity by LC-MS and NMR.

-

Section 2: Physicochemical Properties and Analytical Characterization

The rigid, cyclic nature of Cyclo(-Ala-Ala) imparts distinct chemical properties. It is susceptible to hydrolysis under strong acidic or basic conditions, which breaks the amide bonds to yield linear dipeptides or free alanine.[1] Of particular chemical interest is its behavior in basic solutions, where it can undergo epimerization, converting between L-L, D-D, and L-D forms. Studies have shown that the homochiral forms (L-L and D-D) epimerize more rapidly than the heterochiral (L-D) form, but their rings are more resistant to hydrolytic opening.[5][6]

| Property | Value |

| Molecular Formula | C6H10N2O2[1][2] |

| Molecular Weight | 142.16 g/mol [1][2] |

| CAS Number | 5845-61-4[2] |

| Appearance | White crystalline solid |

| Taste Profile | Flat[7] |

Standard Analytical Workflow

A self-validating analytical workflow is crucial to confirm the identity, purity, and stereochemistry of synthesized Cyclo(-Ala-Ala).

-

Purity and Identity Confirmation (LC-MS):

-

Technique: Liquid Chromatography-Mass Spectrometry is the workhorse for initial analysis.

-

Protocol:

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm).[5]

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, a linear gradient from 5% B to 95% B over 15 minutes.[5]

-

Detection: UV at 214/220 nm and Electrospray Ionization Mass Spectrometry (ESI-MS) in positive mode.

-

-

Expected Result: A single major peak in the chromatogram with an [M+H]+ ion at m/z 143.1.

-

-

Structural Elucidation (NMR):

-

Technique: ¹H and ¹³C Nuclear Magnetic Resonance spectroscopy confirms the covalent structure and can distinguish between stereoisomers.

-

Insight: Solid-state NMR (cross-polarization magic angle spinning) is particularly powerful for studying the conformation of the DKP ring in its crystalline state.[8]

-

-

Chiral Analysis (Chiral HPLC):

-

Technique: To resolve and quantify the different stereoisomers, a chiral HPLC column is required.

-

Causality: This step is essential to validate the stereochemical purity of a synthesis targeting a specific isomer, as epimerization can occur during synthesis or workup.

-

Section 3: Biological Activities and Mechanistic Insights

While Cyclo(-Ala-Ala) itself exhibits modest biological activity, it serves as a critical starting point for understanding the potential of the DKP scaffold. Research into the broader class of cyclic dipeptides has revealed a wide spectrum of bioactivities.[3][4]

-

Antimicrobial Properties: Various DKPs have demonstrated activity against pathogenic bacteria and fungi.[1][9] While specific data for Cyclo(-Ala-Ala) is limited, its derivatives are an active area of investigation for new antimicrobial agents.

-

Neuroprotective Effects: There is growing evidence that certain cyclic dipeptides may possess neuroprotective properties, offering potential avenues for research in neurodegenerative diseases like Alzheimer's.[1][3]

-

Immunomodulatory Activity: DKPs can influence the activity of immune cells, suggesting they may play a role in modulating immune responses.[1] Further research is needed to clarify the specific effects and mechanisms.

-

Anticancer Potential: Other DKPs, such as cyclo(His-Pro), have been shown to induce apoptosis in cancer cells, highlighting a promising therapeutic direction for DKP-based compounds.[3][4]

Mechanism of Action: The Rigid Scaffold

The primary mechanistic value of Cyclo(-Ala-Ala) in drug development is its function as a conformationally constrained scaffold.[1] The rigid DKP ring mimics β-turns in proteins, which are critical for molecular recognition and protein-protein interactions. By functionalizing the scaffold at the α-carbons or the amide nitrogens, medicinal chemists can design molecules with precise three-dimensional orientations of functional groups to interact with biological targets.

Section 4: Applications in Research and Development

The unique properties of Cyclo(-Ala-Ala) have led to its application in diverse scientific fields.

-

Pharmaceutical Development: This is the most significant area of application. Cyclo(-Ala-Ala) and its derivatives serve as foundational structures for developing new drugs targeting cancer, infectious diseases, and neurological disorders.[1] Its stability against enzymatic degradation makes it an attractive alternative to linear peptides.[10]

-

Biochemical Research: It is used as a research tool in proteomics and structural biology to probe protein-protein interactions and to develop enzyme inhibitors.[1][10]

-

Polymer Chemistry: The DKP ring can be incorporated into polymer backbones to create novel materials with unique properties, such as enhanced thermal stability or specific self-assembly characteristics, useful for drug delivery or biocompatible materials.[1]

-

Cosmetics and Food Industry: The biocompatibility of Cyclo(-Ala-Ala) has led to its exploration in cosmetic formulations as a moisturizing agent.[10] In the food industry, it has been considered for use as a flavor enhancer or preservative.[10]

Section 5: Future Perspectives

The study of Cyclo(-Ala-Ala) and other diketopiperazines is an expanding field. Future research will likely focus on several key areas:

-

Elucidation of Biological Mechanisms: While many biological activities have been reported for DKPs, the precise molecular targets and signaling pathways often remain unclear. A deeper understanding is necessary to advance these compounds into clinical development.

-

Development of Novel Derivatives: The true potential of Cyclo(-Ala-Ala) lies in its use as a template. The synthesis of libraries of N-substituted and α-carbon-functionalized derivatives will continue to be a major focus for discovering compounds with enhanced potency and selectivity.

-

Advanced Drug Delivery: The stability and small size of the DKP scaffold make it an excellent candidate for developing cell-penetrating peptides and other drug delivery systems that can overcome biological barriers.

The simple yet versatile structure of Cyclo(-Ala-Ala) ensures its continued relevance as a building block for innovation across the chemical and biological sciences.

References

- 1. Buy Cyclo(-Ala-Ala) | 5845-61-4 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. itjfs.com [itjfs.com]

- 4. researchgate.net [researchgate.net]

- 5. Epimerization of Cyclic Alanyl-Alanine in Basic Solutions – Oriental Journal of Chemistry [orientjchem.org]

- 6. orientjchem.org [orientjchem.org]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. researchgate.net [researchgate.net]

- 9. itjfs.com [itjfs.com]

- 10. chemimpex.com [chemimpex.com]

Methodological & Application

Topic: A Robust Protocol for the Solid-Phase Synthesis of Cyclo(-L-Ala-L-Ala)

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), represent a privileged scaffold in medicinal chemistry and drug discovery due to their conformational rigidity and diverse biological activities. Cyclo(-L-Ala-L-Ala) is the simplest chiral DKP and serves as a fundamental model for synthetic strategies. This application note provides a detailed, field-proven protocol for the efficient synthesis of Cyclo(-L-Ala-L-Ala) using Fmoc-based solid-phase peptide synthesis (SPPS). The core of this strategy is the deliberate use of what is often an undesired side reaction—DKP formation—by performing a controlled, on-resin cyclative cleavage of the linear dipeptide precursor.[1] We will elucidate the causal chemistry behind each step, from resin selection to final product characterization, to ensure a reproducible and high-yielding workflow.

Introduction: The Strategic Value of Diketopiperazines